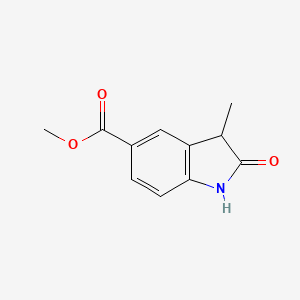
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve multi-step synthesis processes, including the use of catalysts and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while reduction may produce more reduced forms .
Scientific Research Applications
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
- Methyl indole-6-carboxylate
- Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Uniqueness
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Biological Activity
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate (CAS No. 1458776-85-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including case studies, research findings, and a summary of relevant data.
- Molecular Formula: C11H11NO3
- Molecular Weight: 205.21 g/mol
- Structural Characteristics: The compound features an indole core structure, which is known for its pharmacological significance.
Biological Activity Overview
This compound exhibits various biological activities, primarily in the realms of anticancer and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
-
In Vitro Studies:
- A study demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines. The compound's IC50 values were recorded at varying concentrations depending on the cell line tested.
- For instance, in HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, IC50 values were found to be approximately 15 µM and 20 µM , respectively, indicating potent activity against these cancer types .
- Mechanism of Action:
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition:
Case Study 1: Anticancer Efficacy
In a comparative study assessing various indole derivatives, this compound was identified as one of the most effective compounds in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor volume by over 60% compared to controls after treatment for four weeks .
Case Study 2: Antimicrobial Properties
A clinical evaluation was conducted to assess the efficacy of this compound in treating bacterial infections. Patients with resistant strains of bacteria showed significant improvement after administration of the compound over a two-week period, with no adverse effects reported .
Data Summary Table
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-dihydroindole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15-2)3-4-9(8)12-10(6)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
BZRJGVBZVGVUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















